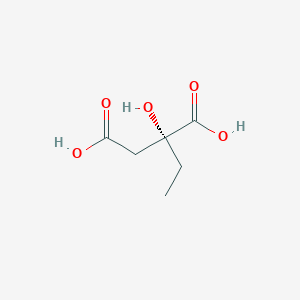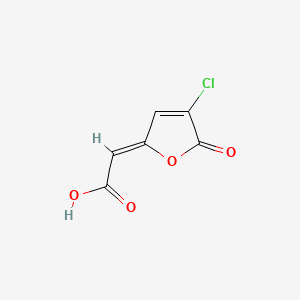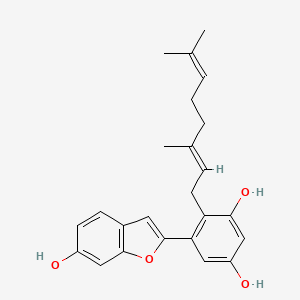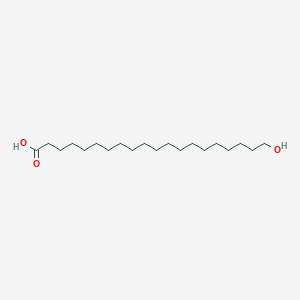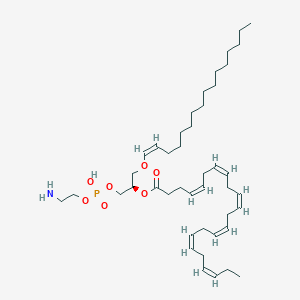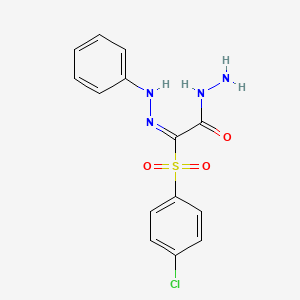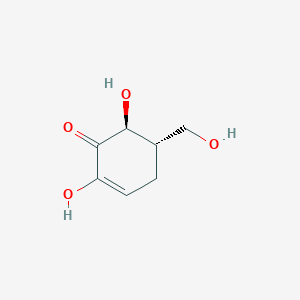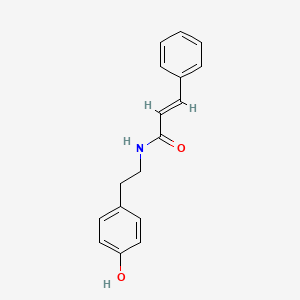
Cinnamoyltyramine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-trans-cinnamoyltyramine is a member of the class of cinnamamides that is tyramine substituted by a (1E)-3-oxo-1-phenylprop-1-en-3-yl group at the nitrogen atom. It is found in rice and exhibits an allelopathic effect to suppress the growth of weeds. It has a role as a phytoalexin, an antimicrobial agent, a platelet aggregation inhibitor and an allelochemical. It is a secondary carboxamide, a member of cinnamamides and a member of phenols. It derives from a tyramine and a trans-cinnamic acid.
Cinnamoyltyramine is a natural product found in Aristolochia elegans and Aristolochia cucurbitifolia with data available.
Aplicaciones Científicas De Investigación
Anticancer Potential
N-Caffeoyltyramine, a derivative of cinnamoyltyramine, shows promising anticancer properties. It was found to be potent in inhibiting the proliferation of various cancer cell lines, including U937 and Jurkat cells. This inhibition is primarily achieved by decreasing protein tyrosine kinase activity and inducing caspase-3 activity, leading to cell death (Park & Schoene, 2003).
Plant Growth Inhibition
N-trans-cinnamoyltyramine (NTCT), synthesized from cinnamoyltyramine, exhibits strong inhibitory effects on plant growth. This compound, first identified in rice, significantly hampers the growth of cress and barnyardgrass at very low concentrations. This discovery highlights its potential application as a bioherbicide (Thi et al., 2017).
Antioxidant Properties
Cinnamoyltyramine and its derivatives have been studied for their antioxidant capacities. These compounds are effective in protecting DNA from oxidative damage and scavenging free radicals, suggesting their potential use in oxidative stress-related conditions (Yang, Song, & Liu, 2011).
Antibacterial Effects
Cinnamoylphenethylamines, which include cinnamoyltyramine, have been identified in plants like Amaranthus spp. and shown to possess antibacterial properties. This indicates their potential application in combating bacterial infections, particularly in plant protection and possibly in human medicine (Pedersen et al., 2010).
Propiedades
Nombre del producto |
Cinnamoyltyramine |
|---|---|
Fórmula molecular |
C17H17NO2 |
Peso molecular |
267.32 g/mol |
Nombre IUPAC |
(E)-N-[2-(4-hydroxyphenyl)ethyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C17H17NO2/c19-16-9-6-15(7-10-16)12-13-18-17(20)11-8-14-4-2-1-3-5-14/h1-11,19H,12-13H2,(H,18,20)/b11-8+ |
Clave InChI |
KGOYCHSKGXJDND-DHZHZOJOSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C(=O)NCCC2=CC=C(C=C2)O |
SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCC2=CC=C(C=C2)O |
SMILES canónico |
C1=CC=C(C=C1)C=CC(=O)NCCC2=CC=C(C=C2)O |
Sinónimos |
N-cinnamoyltyramine N-trans-cinnamoyltyramine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



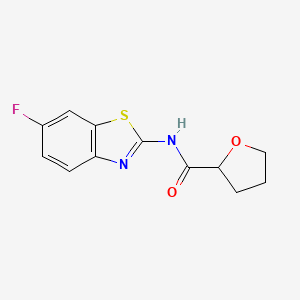

![N-[1-[(cyclohexylamino)-oxomethyl]cyclohexyl]-N-(thiophen-2-ylmethyl)-2-pyridinecarboxamide](/img/structure/B1234890.png)
